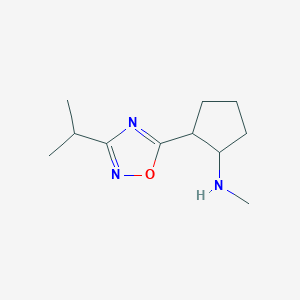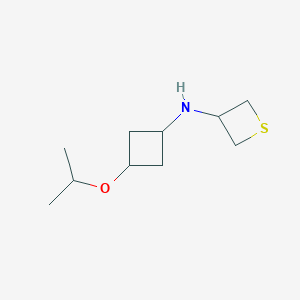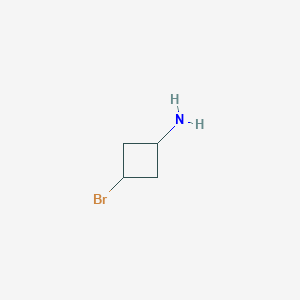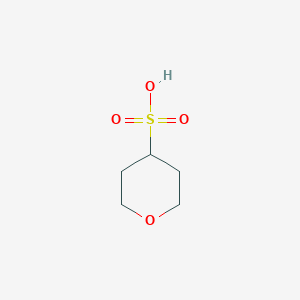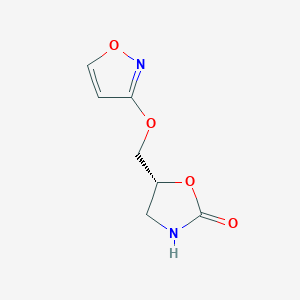
(R)-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one is a chiral compound that belongs to the class of oxazolidinones Oxazolidinones are known for their broad-spectrum antibacterial properties and are often used in the development of antibiotics
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Attachment of the Isoxazole Ring to the Oxazolidinone Core: This step involves the reaction of the isoxazole derivative with an appropriate oxazolidinone precursor under basic conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of ®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one may involve:
Large-Scale Cycloaddition Reactions: Utilizing continuous flow reactors to efficiently produce the isoxazole ring.
Automated Synthesis: Employing automated synthesis machines to attach the isoxazole ring to the oxazolidinone core, ensuring high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring or the oxazolidinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties and interactions with biological targets.
Medicine: Investigated for its potential use as an antibiotic or in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one involves:
Molecular Targets: The compound targets bacterial ribosomes, inhibiting protein synthesis.
Pathways Involved: It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the initiation complex and subsequent protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: Another oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: A newer oxazolidinone with enhanced potency and a similar mechanism.
Uniqueness
®-5-((Isoxazol-3-yloxy)methyl)oxazolidin-2-one is unique due to the presence of the isoxazole ring, which may confer additional chemical stability and potential for diverse chemical modifications compared to other oxazolidinones.
Eigenschaften
Molekularformel |
C7H8N2O4 |
|---|---|
Molekulargewicht |
184.15 g/mol |
IUPAC-Name |
(5R)-5-(1,2-oxazol-3-yloxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H8N2O4/c10-7-8-3-5(13-7)4-11-6-1-2-12-9-6/h1-2,5H,3-4H2,(H,8,10)/t5-/m1/s1 |
InChI-Schlüssel |
WBRANIOIPNOSIB-RXMQYKEDSA-N |
Isomerische SMILES |
C1[C@@H](OC(=O)N1)COC2=NOC=C2 |
Kanonische SMILES |
C1C(OC(=O)N1)COC2=NOC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-(2-((5-Chloro-6-phenylfuro[2,3-d]pyrimidin-4-yl)amino)ethyl)phenyl)-3-(2-((dimethylamino)methyl)phenyl)urea](/img/structure/B13344544.png)
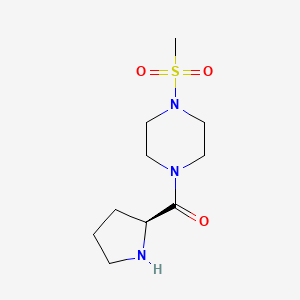
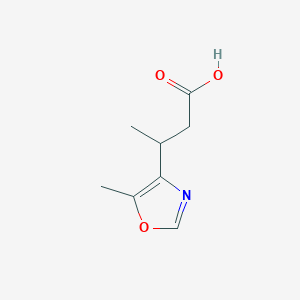

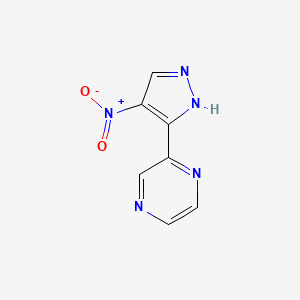
![(5S,7S,8S)-8-(((Benzyloxy)carbonyl)amino)-4,4-dimethyl-1-oxaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13344566.png)
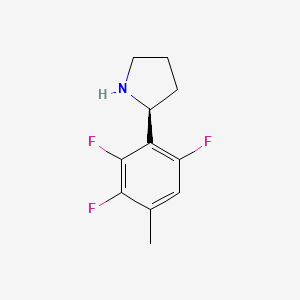
![2-(Tetrahydro-2H-pyran-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13344573.png)
